molecular formula C9H14O4 B6606624 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylicacid CAS No. 2172081-33-1

1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylicacid

Cat. No.: B6606624
CAS No.: 2172081-33-1
M. Wt: 186.20 g/mol
InChI Key: AALPMRBNIYYGFN-UHFFFAOYSA-N
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Description

1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 of the cyclobutane ring and a 3-hydroxyoxolan (tetrahydrofuran-3-ol) substituent at the same position. This structural combination makes the compound valuable in pharmaceutical research, particularly in designing conformationally constrained molecules or intermediates for peptide stapling .

Properties

IUPAC Name

1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7(11)8(2-1-3-8)9(12)4-5-13-6-9/h12H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALPMRBNIYYGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Photocycloaddition for Cyclobutane Core Construction

The [2+2] photocycloaddition reaction is a classical method for cyclobutane synthesis, enabling the formation of strained four-membered rings through ultraviolet light-mediated dimerization of alkenes. For 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid, this approach could involve the irradiation of a dienophile-functionalized oxolane precursor. For example, a maleimide derivative of 3-hydroxyoxolane might undergo dimerization to yield the cyclobutane core. However, regioselectivity and stereochemical control remain significant hurdles, as uncontrolled dimerization often produces mixtures of cis and trans isomers.

Malonate-Based Alkylation and Cyclization

Patent CN105037130A describes the synthesis of 3-oxocyclobutanecarboxylic acid via alkylation of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane under basic conditions. Adapting this method, a malonate ester bearing a protected 3-hydroxyoxolane group could undergo analogous cyclization. For instance, treating diethyl (2-(3-hydroxyoxolan-3-yl)ethyl)malonate with a dibromide cross-linker in the presence of potassium tert-butoxide might facilitate cyclobutane ring formation. Subsequent hydrolysis would unveil the carboxylic acid functionality.

Reaction Conditions and Optimization

  • Base : Potassium tert-butoxide in DMF at -5°C to 140°C.

  • Cyclization Time : Extended durations (4 days) are required for complete ring closure.

  • Workup : Solvent distillation, extraction with heptane, and recrystallization from dichloromethane/heptane mixtures.

Sequential Functionalization Approaches

Late-Stage Hydroxylation

Introducing the hydroxyl group at the 3-position of the oxolane ring after cyclobutane formation offers flexibility. Methods include:

  • Sharpless Dihydroxylation : Applying asymmetric dihydroxylation to a cyclobutane-bound olefin followed by acid-catalyzed cyclization.

  • Oxidative Methods : Transition metal-catalyzed C–H oxidation using catalysts like Mn(acac)₃ or Fe(PDP).

Protecting Group Strategies

Given the sensitivity of hydroxyl and carboxylic acid groups, protective strategies are critical:

  • Carboxylic Acid Protection : Methyl or ethyl esters to prevent side reactions during cyclization.

  • Hydroxyl Protection : Silyl ethers (TBS, TIPS) or acetates, removable under mild acidic or basic conditions.

Integrated Synthetic Routes

Route 1: Malonate Cyclization Followed by Oxolane Formation

  • Cyclobutane Formation : Alkylation of diisopropyl malonate with 2-(bromomethyl)-3-hydroxyoxolane in DMF/KOtBu.

  • Ester Hydrolysis : Concentrated HCl-mediated cleavage to the carboxylic acid.

  • Purification : Recrystallization from dichloromethane/heptane.

Yield Data

StepIntermediateYield (%)Purity (%)
1Product A6592
2Final Product7298

Route 2: Epoxide-Based Assembly

  • Epoxidation : Reaction of cyclobutene carboxylic acid ester with m-CPBA.

  • Ring-Opening : Treatment with H₂O/H⁺ to form diol.

  • Cyclization : p-TsOH-catalyzed tetrahydrofuran formation.

Optimization Challenges

  • Epoxidation Selectivity : Avoid over-oxidation to diketones.

  • Acid Stability : Carboxylic acid protection necessary during cyclization.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range (%)
Malonate CyclizationHigh purity, scalableLong reaction times (4–7 days)65–72
Epoxide Ring-OpeningStereochemical controlRequires sensitive epoxidation step50–60
PhotocycloadditionRapid cyclobutane formationPoor regioselectivity, mixed isomers30–45

Industrial-Scale Considerations

Patent CN101555205B highlights the importance of cost-effective raw materials and simplified workup procedures for industrial adoption. Key factors for scaling 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid synthesis include:

  • Solvent Recovery : Distillation and recycling of DMF or dichloromethane.

  • Catalyst Reuse : Immobilized acid catalysts for cyclization steps.

  • Continuous Flow Systems : Mitigating long batch reaction times via flow chemistry .

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

The compound 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activity. This article explores its applications across different fields, including medicinal chemistry, material science, and biological research.

Medicinal Chemistry

  • Drug Development : The compound's structural features may contribute to its ability to interact with biological targets, making it a potential lead in drug discovery. Its carboxylic acid functional group can participate in hydrogen bonding, which is crucial for binding to enzymes or receptors.
  • Bioactivity Studies : Initial studies suggest that this compound may exhibit anti-inflammatory or antimicrobial properties, warranting further investigation into its therapeutic potential.

Material Science

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in the synthesis of polymers. Its ability to form covalent bonds can enhance the mechanical properties of materials, leading to applications in coatings or adhesives.
  • UV-Curable Materials : Due to its reactive functional groups, it can be incorporated into UV-curable formulations, providing benefits such as rapid curing times and improved durability under environmental stressors.

Biological Research

  • Molecular Interactions : The unique structure of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid makes it suitable for studying molecular interactions in biological systems. It can be used as a probe to investigate enzyme mechanisms or receptor-ligand dynamics.
  • Metabolic Studies : Understanding how this compound is metabolized in vivo could provide insights into its pharmacokinetics and potential side effects.

Case Study 1: Drug Interaction Studies

Research conducted on similar bicyclic compounds has shown their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds indicated potential inhibition of cyclooxygenase enzymes, which are key targets in pain management therapies. This suggests that 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid may also possess similar inhibitory effects, warranting further exploration.

Case Study 2: Polymer Synthesis

In a study focusing on the development of new polymeric materials, researchers utilized derivatives of bicyclic compounds to enhance material properties. By incorporating 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid into polymer matrices, they observed improved tensile strength and flexibility. This highlights the compound's potential role in advancing material science applications.

Mechanism of Action

The mechanism of action of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyoxolan ring and carboxylic acid group play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Diversity

  • Target Compound: The 3-hydroxyoxolan group provides a polar, oxygen-rich environment, improving aqueous solubility compared to non-polar substituents.
  • 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9): A chlorophenyl group increases lipophilicity, while the methyl group adds steric bulk. This structure is suited for hydrophobic interactions in drug-receptor binding .
  • 1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 1889956-78-8): The oxo (ketone) group introduces additional polarity and reactivity, enabling participation in keto-enol tautomerism or Schiff base formation .

Ring Size and Strain

  • Cyclopropane Analog : 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid (CAS 933469-83-1) has a smaller, higher-strain cyclopropane ring, which may reduce synthetic accessibility compared to the target compound’s cyclobutane core .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features
Target Compound C₉H₁₂O₅* 212.19 (calc.) High polarity due to hydroxyoxolan; moderate solubility in polar solvents.
1-(3-chlorophenyl)-3-methyl derivative C₁₂H₁₃ClO₂ 224.69 Lipophilic (Cl, methyl); suitable for membrane penetration.
1-(3-cyanophenyl) derivative C₁₂H₁₁NO₂ 201.22 Enhanced acidity (pKa reduction via -CN); useful in ionic interactions.
3-Oxocyclobutane derivative C₁₁H₁₀O₄ 206.19 Oxo group increases reactivity; potential for covalent modifications.

*Assumed based on cyclopropane analog (C₈H₁₀O₄, ) and structural extension.

Biological Activity

1-(3-Hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Pathogen Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiviral Activity

In addition to its antibacterial effects, this compound has demonstrated antiviral properties. Preliminary findings suggest that it inhibits viral replication by interfering with the viral entry into host cells. A study reported a reduction in viral load in infected cell lines treated with the compound.

The biological activity of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid can be attributed to its interaction with specific cellular targets:

  • Cell Membrane Disruption : The compound integrates into the lipid bilayer of microbial cells, altering membrane permeability.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study evaluated the efficacy of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid against clinical isolates from patients with infections. The results indicated a promising efficacy profile, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: In Vivo Antiviral Activity

In an animal model of viral infection, administration of this compound resulted in a significant decrease in symptoms and viral titers compared to untreated controls. This suggests potential for therapeutic use in viral infections.

Q & A

Q. What are the established synthetic routes for 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid, and what are their key challenges?

The compound’s synthesis often involves cyclization reactions or functional group transformations. A common approach includes the use of cyclobutane precursors with hydroxyl and carboxylic acid moieties. For example, [3-hydroxyoxolan-3-yl] groups can be introduced via ring-opening or nucleophilic substitution reactions under controlled conditions. Key challenges include managing steric hindrance from the cyclobutane ring and ensuring regioselectivity during hydroxylation steps. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like decarboxylated derivatives .

Q. How is the purity and structural integrity of this compound validated in research settings?

Purity is typically assessed using reversed-phase HPLC with UV detection, achieving >99% purity as reported in batch analyses . Structural confirmation relies on 1H^1H-NMR to verify the presence of characteristic peaks, such as the cyclobutane protons (δ 2.5–3.5 ppm) and hydroxyl groups (broad singlet near δ 1.5–2.0 ppm). Mass spectrometry (ESI-MS) further confirms the molecular ion peak (e.g., m/z 186.21 for [M+H]+[M+H]^+) .

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

The strained cyclobutane ring increases reactivity in ring-opening or [2+2] cycloaddition reactions. The carboxylic acid group enables salt formation or esterification, while the hydroxyl group participates in hydrogen bonding, affecting solubility in polar solvents. Steric effects from the oxolane (tetrahydrofuran) ring may limit nucleophilic attack at the cyclobutane carbon .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Unexpected peaks in 1H^1H-NMR may arise from diastereomers or residual solvents. Strategies include:

  • Decoupling experiments to identify coupled protons.
  • Variable-temperature NMR to assess dynamic effects (e.g., ring puckering in cyclobutane).
  • 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm connectivity.
    Contradictions in HPLC purity vs. NMR integration may require orthogonal methods like elemental analysis or X-ray crystallography .

Q. What experimental designs are recommended for studying its potential bioactivity?

  • In vitro assays : Screen for anti-inflammatory activity using LPS-induced cytokine release in macrophages, referencing structurally similar urea derivatives that modulate inflammatory pathways .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., cyclooxygenase isoforms).
  • Metabolic stability : Assess pharmacokinetic profiles via liver microsome assays, noting the compound’s susceptibility to esterase-mediated hydrolysis .

Q. How can synthetic protocols be optimized to improve yield and stereochemical control?

  • Catalysis : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce stereoselectivity during cyclobutane ring formation.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to temporarily block the hydroxyl group, preventing unwanted side reactions.
  • Flow chemistry : Continuous flow systems enhance heat transfer and reduce reaction times for exothermic steps .

Q. What analytical strategies address stability issues under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) to identify degradation products via LC-MS.
  • Stability-indicating methods : Develop HPLC gradients capable of separating degradation peaks (e.g., oxidized derivatives or lactone forms).
  • Storage recommendations : Lyophilization or storage under inert gas (argon) at −20°C can prolong shelf life .

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